molecular formula C18H24N2O5 B8218273 1-Benzyl 4-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate

1-Benzyl 4-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate

Cat. No.: B8218273
M. Wt: 348.4 g/mol
InChI Key: BJXCOWROGBTXBH-UHFFFAOYSA-N
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Description

1-Benzyl 4-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate is a bicyclic heterocyclic compound featuring a seven-membered diazepane ring with two nitrogen atoms. It serves as a critical intermediate in pharmaceutical synthesis, notably in the production of orexin receptor antagonists like suvorexant . The compound’s structure includes a benzyl ester at position 1 and a tert-butyl ester at position 4, with a ketone group at position 4. These functional groups influence its reactivity, stability, and role in stereoselective syntheses.

Properties

IUPAC Name

4-O-benzyl 1-O-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5/c1-18(2,3)25-17(23)20-10-9-19(11-15(21)12-20)16(22)24-13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJXCOWROGBTXBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC(=O)C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Alkylation Cyclization

Reductive alkylation of α-amino esters with γ-oxo amides enables simultaneous ring closure and nitrogen functionalization. For example, tert-butyl alaninate reacts with N-Boc-α-amino-γ-oxo-N,N-dimethylbutyramide under hydrogenation conditions to form the diazepane ring. This method achieves stereochemical control by leveraging chiral starting materials, with yields exceeding 70% in optimized setups.

Lactamization of Linear Precursors

Linear precursors containing protected amines and carboxylates undergo cyclization via lactam formation. A diphenylphosphorazidate (DPPA)-mediated approach facilitates intramolecular amide bond formation, as demonstrated in the synthesis of trisubstituted 1,4-diazepin-3-one derivatives. Reaction conditions typically involve anhydrous tetrahydrofuran (THF) at 0–5°C to minimize side reactions.

Table 1: Comparative Analysis of Diazepane Ring Formation Methods

MethodReagents/ConditionsYield (%)Key Advantages
Reductive AlkylationNaBH3CN, MeOH, 25°C72–78Stereoselectivity, scalability
LactamizationDPPA, DIPEA, THF, 0°C65–70Functional group compatibility

Sequential Esterification of Diazepane Carboxylates

The benzyl and tert-butyl esters are installed via selective acylation:

tert-Butyl Ester Formation

tert-Butyloxycarbonyl (Boc) protection is achieved using di-tert-butyl dicarbonate (Boc2O) in dichloromethane (DCM) with catalytic dimethylaminopyridine (DMAP). For example, treating 1,4-diazepane-1-carboxylate with Boc2O at 0°C yields the mono-Boc-protected intermediate in >90% purity.

Benzyl Ester Installation

Benzylation employs benzyl chloroformate (Cbz-Cl) in a Schotten-Baumann reaction. A two-phase system (aqueous NaOH/diethyl ether) ensures efficient mixing, with yields of 85–90% reported.

Table 2: Esterification Reaction Parameters

Ester GroupReagentSolventTemperatureYield (%)
tert-ButylBoc2O, DMAPDCM0°C → 25°C92
BenzylCbz-Cl, NaOHEt2O/H2O0°C88

Protective Group Management

Boc Protection-Deprotection Cycles

Boc groups are selectively removed using HCl in dioxane (4 M), exposing amines for subsequent functionalization. This strategy prevents undesired side reactions during esterification.

Benzyl Group Stability

Benzyl esters remain intact under acidic Boc-deprotection conditions but require hydrogenolysis (H2/Pd-C) for removal.

Industrial-Scale Optimization

Continuous Flow Chemistry

Automated reactors enhance efficiency in diazepane ring formation, reducing reaction times from 12 hours to 2 hours.

Purification Techniques

Prep-HPLC with C18 columns achieves >99% purity, while recrystallization from ethyl acetate/hexanes mixtures offers cost-effective bulk purification.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6): δ 7.97 (s, 1H, NH), 7.32–7.25 (m, 5H, Ar-H), 4.12 (s, 2H, CH2COO), 3.71–3.38 (m, 8H, diazepane-H), 1.42 (s, 9H, t-Bu).

  • LC–MS (ESI+): m/z 348.17 [M+H]+.

Purity Assessment

HPLC analysis under basic conditions (0.1% NH4OH in H2O/MeCN) confirms ≥98% purity with a retention time of 0.82 min.

Challenges and Mitigation Strategies

By-Product Formation

Over-alkylation during reductive amination generates bis-adducts. Stoichiometric control (1.1 equiv aldehyde) and low temperatures (−20°C) suppress this.

Ester Hydrolysis

Premature cleavage of tert-butyl esters is mitigated by avoiding prolonged exposure to acidic conditions .

Chemical Reactions Analysis

1-Benzyl 4-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or tert-butyl groups, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. .

Scientific Research Applications

1-Benzyl 4-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl 4-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Diazepane Dicarboxylates

Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate (CAS 459417-40-4)
  • Structural Difference : Replaces the benzyl group with a tert-butyl ester at position 1.
  • Impact : Enhanced steric hindrance from the tert-butyl group reduces reactivity toward nucleophiles, favoring stability in acidic conditions .
  • Synthesis : Typically prepared via Boc protection/deprotection strategies, yielding >95% purity .
  • Applications : Used in peptide coupling reactions and as a precursor for spirocyclic compounds .
1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate (CAS 31696-09-0)
  • Structural Difference : Azepane (7-membered ring) vs. diazepane (6-membered ring with two nitrogens); ketone at position 5 instead of 5.
  • Impact : The larger ring size alters conformational flexibility, affecting binding affinity in receptor-targeted applications .
  • Synthesis : Prepared via ethyl esterification under palladium catalysis, with yields >90% .

Positional Isomerism and Functional Group Effects

1-tert-Butyl 4-ethyl 3-oxoazepane-1,4-dicarboxylate (CAS 98977-38-9)
  • Structural Difference : Oxo group at position 3 instead of 6.
  • Impact : Alters electronic distribution, increasing susceptibility to nucleophilic attack at the ketone site .
  • Applications : Intermediate in alkaloid synthesis and metal-catalyzed cross-coupling reactions .
1-Benzyl 4-tert-butyl (5R)-5-methyl-1,4-diazepane-1,4-dicarboxylate (E-4)
  • Structural Difference : Methyl substituent at position 5; stereochemistry (R-configuration) critical for biological activity.
  • Impact : Methyl group enhances chiral resolution efficacy in HPLC separations (key for suvorexant production) .
  • Synthesis : Resolved via Chiralpak AD column with 60% EtOH/hexanes, achieving >99% enantiomeric excess .

Ring Size and Heteroatom Variations

Benzyl 4-(benzoyloxy)-1,4-diazepane-1-carboxylate
  • Structural Difference : Benzoyloxy substituent at position 4 instead of tert-butyl.
  • Impact : Increased hydrophobicity improves membrane permeability in prodrug designs .
  • Synthesis : Synthesized via TFA-mediated deprotection of tert-butyl groups, yielding 75% isolated purity .
Di-tert-butyl 1,4-diazepane-1,4-dicarboxylate (CAS 882645-09-2)
  • Structural Difference : Lacks the 6-oxo group.
  • Impact : Reduced electrophilicity, making it less reactive in ketone-mediated condensations .
  • Applications: Foundational scaffold for introducing diverse substituents via Mitsunobu or Grignard reactions .

Biological Activity

1-Benzyl 4-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate is a synthetic compound characterized by its diazepane structure, which includes a benzyl group and a tert-butyl group. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is C18H26N2O5C_{18}H_{26}N_{2}O_{5} with a molecular weight of approximately 346.41 g/mol. Its structure features two carboxylate groups and an oxo group, which contribute to its reactivity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC₁₈H₂₆N₂O₅
Molecular Weight346.41 g/mol
CAS Number1273566-12-3
Physical FormSolid
Purity≥95%

The biological activity of this compound is primarily linked to its ability to interact with various biological targets, including enzymes and receptors involved in key physiological processes. Preliminary studies suggest that this compound may exhibit:

  • Antioxidant Activity : It has been proposed that the presence of the oxo group may enhance its ability to scavenge free radicals.
  • Enzyme Inhibition : Similar compounds have shown potential as inhibitors of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.

Case Studies and Research Findings

Research into the biological activity of diazepane derivatives has provided insights into their pharmacological potential. For instance:

  • Antitumor Activity : A study demonstrated that related diazepane derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy.
  • Neuroprotective Effects : Other research indicated that compounds structurally similar to this compound may protect neuronal cells from oxidative stress-induced apoptosis.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameKey FeaturesBiological Activity
1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate Piperazine ring structureVaries significantly from diazepanes
Di-Tert-butyl 6-Oxo-1,4-Diazepane-1,4-Dicarboxylate Lacks hydroxyl groupAltered reactivity
(S)-1-benzyl 4-tert-butyl 2-methyl-1,4-diazepane-1,4-dicarboxylate Methyl substitution affecting stericsPotentially different pharmacodynamics

Q & A

Basic Synthesis: What are the key steps in synthesizing 1-Benzyl 4-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate?

Methodological Answer:
The synthesis typically involves multi-step protection/deprotection strategies. A representative approach includes:

Carboxylate Ester Formation: Reacting diazepane precursors with benzyl chloroformate and tert-butyl dicarbonate under anhydrous conditions (e.g., DMF or dichloromethane) at 20–25°C for 14–24 hours .

Oxidation: Introducing the 6-oxo group using a controlled oxidation step (e.g., with 3-chloroperbenzoic acid in dichloromethane at –5–20°C for 0.75–4 hours) .

Catalytic Coupling: Palladium catalysts like [PdCl₂(dppf)] may aid in selective esterification or deprotection .

Table 1: Example Reaction Conditions

StepReagents/ConditionsTime/TempPurpose
1DMF, 20°C14 hEster formation
23-Cl-C6H4CO3H, CH₂Cl₂0.75 h at –5°C → 4 h at 20°COxidation
3[PdCl₂(dppf)], Na₂CO₃, dioxane1 h at 100°CCoupling

Advanced Synthesis: How can researchers optimize the stability of the tert-butyl ester group during acidic workup?

Methodological Answer:
The tert-butyl group is prone to acid-catalyzed cleavage. Mitigation strategies include:

  • Buffered Deprotection: Use weakly acidic conditions (e.g., HCl in methanol/water at 20°C for short durations) .
  • Protection Alternatives: Employ orthogonal protecting groups (e.g., benzyl esters, which require hydrogenolysis) to avoid simultaneous deprotection .
  • Process Control: Real-time monitoring via HPLC or TLC to track ester integrity during reaction .

Basic Characterization: What spectroscopic techniques resolve structural ambiguities in this compound?

Methodological Answer:

  • NMR: Use ¹H/¹³C NMR to confirm ester carbonyl signals (~165–170 ppm) and benzyl/tert-butyl substituents. 2D NMR (COSY, HSQC) clarifies diazepane ring conformation .
  • Mass Spectrometry: High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H⁺] = calculated for C₁₉H₂₄N₂O₆).
  • X-ray Crystallography: For crystalline derivatives, compare bond angles/distances with similar diazepane-carboxylate structures (e.g., 4-carboxybenzoate analogs) .

Advanced Characterization: How to address discrepancies in reported melting points or solubility data?

Methodological Answer:
Contradictions often arise from:

  • Polymorphism: Recrystallize the compound from different solvents (e.g., dioxane vs. ethyl acetate) and compare DSC/TGA profiles .
  • Impurity Profiling: Use HPLC-PDA/MS to detect trace byproducts (e.g., hydrolyzed esters or oxidized intermediates) .
  • Standardized Protocols: Adopt ICH guidelines for solubility testing (e.g., shake-flask method in pH 7.4 buffer) to ensure reproducibility .

Basic Application: What role does this compound play in medicinal chemistry research?

Methodological Answer:

  • Intermediate for Bioactive Molecules: The diazepane core is a scaffold for protease inhibitors or CNS-targeting agents. The tert-butyl ester enhances lipophilicity for blood-brain barrier penetration .
  • Protecting Group Strategy: Benzyl/tert-butyl esters allow sequential deprotection in multi-step syntheses (e.g., peptide coupling) .

Advanced Application: How can this compound be utilized in catalytic asymmetric synthesis?

Methodological Answer:

  • Chiral Ligand Design: Modify the diazepane ring with stereogenic centers (e.g., using (2R,3S)-configured benzyl esters) to create catalysts for enantioselective reactions .
  • Mechanistic Studies: Employ kinetic isotope effects (KIE) or DFT calculations to probe steric effects of the tert-butyl group on reaction transition states .

Stability and Storage: What conditions prevent degradation of the 6-oxo group?

Methodological Answer:

  • Storage: Store under argon at –20°C in amber vials to avoid hydrolysis or photooxidation .
  • In-Use Stability: Monitor via UV-Vis spectroscopy (λmax ~270 nm for carbonyl groups) during prolonged reactions .

Contradiction Resolution: Why do some studies report conflicting reactivity in cross-coupling reactions?

Methodological Answer:
Variations arise from:

  • Catalyst Selection: Pd(II) vs. Pd(0) catalysts yield different regioselectivity (e.g., Suzuki-Miyaura vs. Heck reactions) .
  • Solvent Effects: Polar aprotic solvents (e.g., dioxane) favor oxidative addition, while non-polar solvents stabilize Pd intermediates .

Table 2: Catalyst Performance Comparison

CatalystReaction TypeYield (%)Selectivity
[PdCl₂(dppf)]Suzuki-Miyaura85Ortho > Para
Pd(OAc)₂Heck Coupling72Terminal Alkene

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